molecular formula C12H11Cl2N3O2S B5536118 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5536118
M. Wt: 332.2 g/mol
InChI Key: SJKWETAEUZHLRK-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves a multi-step process. The starting reagent is 5-amino-1,3,4-thiadiazole-2-thiol. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound. The reaction conditions typically involve the use of dichloroacetic acid and other reagents under controlled temperatures and pH levels .

Chemical Reactions Analysis

2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its anticancer activity.

    Medicine: Research indicates its potential use as an anticancer agent, with studies showing activity against various cancer cell lines.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with cellular targets. The compound is believed to exert its effects by inhibiting specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The molecular targets and pathways involved include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide include other thiadiazole derivatives such as:

Properties

IUPAC Name

2,2-dichloro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c1-19-8-4-2-7(3-5-8)6-9-16-17-12(20-9)15-11(18)10(13)14/h2-5,10H,6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWETAEUZHLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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